2-Bromo-4-fluorocinnamic acid
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Overview
Description
2-Bromo-4-fluorocinnamic acid is a polyhalogenated cinnamic acid derivative with the molecular formula C9H6BrFO2 and a molecular weight of 245.05 g/mol . This compound is known for its applications in the production of agrochemicals and pharmaceuticals . It appears as a white to pale yellow powder and has a melting point of 237-238°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluorocinnamic acid can be synthesized through various methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield carboxylic acids .
Scientific Research Applications
2-Bromo-4-fluorocinnamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist for calcium-sensing receptors (CaSR), which are involved in various physiological processes . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorocinnamic acid: Another polyhalogenated cinnamic acid derivative with similar properties.
3-Bromo-4-fluorocinnamic acid: A related compound with a different substitution pattern on the aromatic ring.
2-Fluorocinnamic acid: A simpler derivative with only a fluorine substituent.
Uniqueness
2-Bromo-4-fluorocinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJGSKYYLDTNE-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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